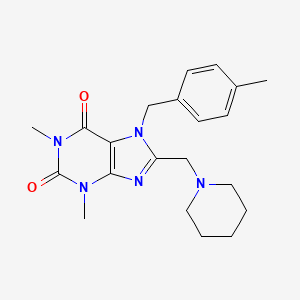

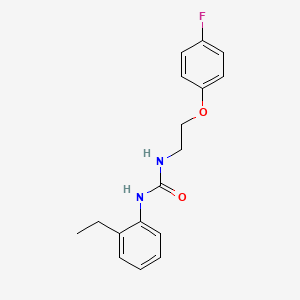

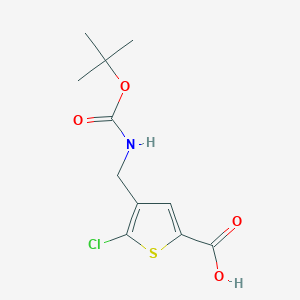

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, also known as BQP, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Research into similar compounds has led to the development of novel synthesis methods that could potentially apply to (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone. For instance, the work by Largeron and Fleury (1998) on the electrochemical synthesis of 8-amino-1,4-benzoxazine derivatives showcases a two-step, one-pot approach that might offer insights into synthesizing complex molecules like the one , highlighting the importance of electrochemical methods in creating compounds with anti-stress oxidative properties (Largeron & Fleury, 1998).

Antioxidant and Antimicrobial Properties

Studies have shown that furan and quinoline hybrids exhibit significant antioxidant and antimicrobial activities. For example, Rajpurohit et al. (2017) synthesized novel 2-(benzofuran-2-yl) and 2-(furan-2-yl) quinoline-4-carboxylates to study their antioxidant, antimicrobial, and ADMET properties. These compounds demonstrated good DPPH radical and hydrogen peroxide scavenging activity, along with promising activity against various bacteria and fungi, suggesting the potential of furan-quinoline derivatives in pharmaceutical applications (Rajpurohit et al., 2017).

Corrosion Inhibition

The synthesized compound's analogs have been evaluated for their efficacy in corrosion prevention. Singaravelu and Bhadusha (2022) explored a novel organic compound for preventing mild steel corrosion in acidic media, demonstrating that such compounds can act as effective inhibitors, hinting at the potential applications of this compound in material science, especially in corrosion prevention (Singaravelu & Bhadusha, 2022).

Photocyclization and Synthesis of Heterocyclic Compounds

The photochemical behavior of related compounds, such as the work done by Suginome et al. (1991) on the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, provides valuable insights into synthesizing complex heterocyclic structures. These methodologies could be adapted to generate derivatives of this compound, broadening the scope of its scientific research applications (Suginome et al., 1991).

Mechanism of Action

Target of Action

Similar compounds with piperazine and quinoline moieties have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Action Environment

The development of single crystals for similar compounds suggests that the physical form of these compounds may influence their stability and efficacy .

properties

IUPAC Name |

furan-2-yl-[4-(8-phenylmethoxyquinolin-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c29-25(22-10-5-17-30-22)28-15-13-27(14-16-28)23-12-11-20-8-4-9-21(24(20)26-23)31-18-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMLGWSVMISDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)

![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)

![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)

![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)